Ethyl 2-iodopyridine-3-carboxylate
Overview
Description
Ethyl 2-iodopyridine-3-carboxylate is a chemical compound with the molecular formula C8H8INO2 . It is used in the field of organic chemistry as a reagent or intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom attached to the second position of a pyridine ring, and a carboxylate ester group (COOEt) attached to the third position . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the literature, compounds with similar structures have been involved in various chemical reactions. For instance, ethyl cyanoacetate has been used in Knoevenagel condensation followed by selective cyclization .Scientific Research Applications
Catalysis and Synthesis
Ethyl 2-iodopyridine-3-carboxylate plays a significant role in catalysis and organic synthesis. For instance, it is used in the palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007). Additionally, it is involved in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Pharmaceutical Research
In pharmaceutical research, this compound is employed in the preparation of compounds with potential anti-inflammatory activity. This is demonstrated by the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which have been evaluated for their anti-inflammatory properties (Abignente et al., 1982).
Organic Chemistry Applications
In organic chemistry, this compound is utilized for the synthesis of various heterocyclic compounds. For example, it has been used in the creation of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives (Arrault et al., 2002). It's also involved in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives (Mohamed, 2014).
Properties
IUPAC Name |
ethyl 2-iodopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBFIHAEFFDKON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623916 | |
Record name | Ethyl 2-iodopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154366-01-5 | |
Record name | Ethyl 2-iodopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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